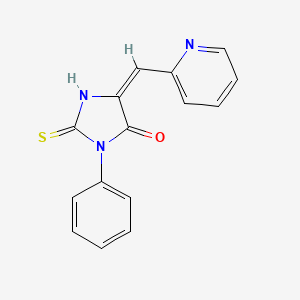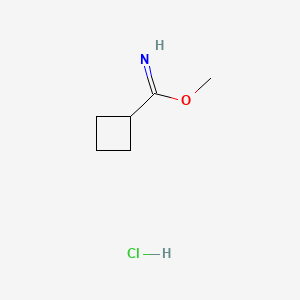![molecular formula C6H15O5P B13706537 Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C6H15O5P. It is characterized by the presence of a phosphonate group attached to a hydroxy-substituted propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 3-hydroxy-2-(hydroxymethyl)propionaldehyde under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the phosphite attacks the aldehyde group, followed by hydrolysis to yield the desired phosphonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to yield alcohols or alkanes.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various phosphonate esters.
Scientific Research Applications
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as osteoporosis and cancer.
Industry: Utilized in the production of flame retardants, plasticizers, and agricultural chemicals.
Mechanism of Action
The mechanism of action of Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its phosphonate group can mimic phosphate groups, allowing it to interfere with phosphorylation processes in cells .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Glyphosate: A widely used herbicide with a phosphonate group.
Ethephon: A plant growth regulator containing a phosphonate moiety.
Uniqueness
Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate is unique due to its specific hydroxy-substituted propyl chain, which imparts distinct chemical and biological properties. This structural feature allows for targeted interactions with biological molecules and enhances its versatility in various applications .
Properties
Molecular Formula |
C6H15O5P |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C6H15O5P/c1-10-12(9,11-2)5-6(3-7)4-8/h6-8H,3-5H2,1-2H3 |
InChI Key |
HXHVTHYFWCCWKK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(CO)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)

![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)


![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)




